5-Chloro-3-ethynylpyridin-2-amine
Overview
Description
5-Chloro-3-ethynylpyridin-2-amine is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, an ethynyl group at the 3-position, and an amino group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 5-Chloro-3-ethynylpyridin-2-amine is the cyclooxygenase enzymes (COXs) which play a crucial role in the inflammatory response . The compound exhibits inhibitory action against these enzymes, as evidenced by both in vivo and in vitro analyses .
Mode of Action
This compound interacts with its targets, the COXs, by binding to their active sites and inhibiting their function . This interaction results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COXs, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COXs and subsequently decreasing prostaglandin production, the compound helps to alleviate the symptoms of inflammation, such as pain, redness, and swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethynylpyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chloro-3-[(trimethylsilyl)ethynyl]pyridine with potassium tert-butylate in ethanol at room temperature (20-30°C), followed by treatment with acetic acid in water . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethynylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Coupling Reactions: Products include various substituted pyridines with extended carbon chains or aromatic systems.
Scientific Research Applications
5-Chloro-3-ethynylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-aminopyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynyl-2-aminopyridine:
Uniqueness
5-Chloro-3-ethynylpyridin-2-amine is unique due to the combination of the chlorine atom, ethynyl group, and amino group on the pyridine ring. This unique structure imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-chloro-3-ethynylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJENWHNACWVDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649772 | |
Record name | 5-Chloro-3-ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866318-88-9 | |
Record name | 5-Chloro-3-ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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